N-(4-ethylphenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
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Description
N-(4-ethylphenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C24H26N4O3 and its molecular weight is 418.497. The purity is usually 95%.
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Biological Activity
N-(4-ethylphenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on anti-inflammatory properties, structure-activity relationships (SAR), and other pharmacological effects supported by recent research findings.
Chemical Structure and Properties
The compound's molecular formula is C26H36N4O3 with a molecular weight of 452.6 g/mol. The structure includes a pyrimidine core, which is known for its diverse biological activities.
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including the compound . Pyrimidines are known to inhibit several key inflammatory mediators:
- Cyclooxygenase Enzymes (COX-1 and COX-2) : Inhibitors of these enzymes can reduce the production of prostaglandins, which are involved in inflammation. For instance, IC50 values for related compounds against COX enzymes have been reported as follows:
Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
---|---|---|
3b | 19.45 ± 0.07 | 31.4 ± 0.12 |
4b | 26.04 ± 0.36 | 34.4 ± 0.10 |
4d | 28.39 ± 0.03 | 23.8 ± 0.20 |
These results indicate that derivatives similar to this compound may exhibit significant anti-inflammatory activity through COX inhibition .
The anti-inflammatory effects are attributed to the inhibition of various signaling pathways:
- Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) : This transcription factor plays a crucial role in regulating the immune response and inflammation.
- Nitric Oxide (NO) Production : Compounds that inhibit iNOS (inducible Nitric Oxide Synthase) can reduce NO levels, contributing to anti-inflammatory effects.
Structure-Activity Relationships (SAR)
The effectiveness of pyrimidine derivatives often depends on their substituents and overall structure. Studies suggest that electron-releasing groups enhance the anti-inflammatory activity by stabilizing the active form of the compound or improving its binding affinity to target enzymes .
Case Studies
In Vivo Studies : Several in vivo models have demonstrated the efficacy of pyrimidine derivatives in reducing inflammation:
-
Carrageenan-induced Paw Edema : This model assesses the anti-inflammatory effect by measuring paw swelling in rats after carrageenan injection.
- Results showed that certain derivatives exhibited effects comparable to indomethacin, a standard anti-inflammatory drug.
- Cotton Pellet-induced Granuloma : This model evaluates chronic inflammation.
Properties
IUPAC Name |
N-(4-ethylphenyl)-6-(3-methoxypropyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3/c1-4-17-8-10-18(11-9-17)25-23(29)20-15-19-22(27(20)13-6-14-31-3)26-21-16(2)7-5-12-28(21)24(19)30/h5,7-12,15H,4,6,13-14H2,1-3H3,(H,25,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPIBLOCWCUIEPL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC3=C(N2CCCOC)N=C4C(=CC=CN4C3=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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